

spectroscopic data (NMR, IR, MS) of 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde

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Compound of Interest

Compound Name: 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde

Cat. No.: B010043

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An In-depth Technical Guide to 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of **2-Hydroxy-7-methoxyquinoline-3-carbaldehyde** (CAS No. 101382-55-2), a quinoline derivative of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data in public literature, this guide presents predicted spectroscopic data based on the analysis of structurally analogous compounds. Furthermore, a detailed, plausible experimental protocol for its synthesis and characterization is provided to facilitate further research. The document includes structured data tables for clarity and a visual workflow diagram to illustrate the synthetic pathway.

Introduction

2-Hydroxy-7-methoxyquinoline-3-carbaldehyde, also known by its tautomeric name 7-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, belongs to the quinolone class of heterocyclic compounds. The quinoline scaffold is a core structure in numerous natural products and pharmacologically active molecules, exhibiting a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties. The presence of a reactive carbaldehyde group at the 3-position, a hydroxyl/oxo group at the 2-position, and a

methoxy group at the 7-position makes this molecule a versatile intermediate for the synthesis of more complex derivatives and potential drug candidates. This guide aims to provide a foundational resource for researchers working with this compound.

Predicted Spectroscopic Data

Disclaimer: The following spectroscopic data has been predicted based on the analysis of structurally similar compounds, including 2-hydroxyquinoline-3-carbaldehyde and other substituted quinolines, as direct experimental spectra for **2-Hydroxy-7-methoxyquinoline-3-carbaldehyde** are not readily available in the cited literature. The compound exists in a tautomeric equilibrium between the 2-hydroxyquinoline and 2-quinolone forms, which will influence the observed spectra, particularly in different solvents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra are predicted for the dominant 2-quinolone tautomer in a typical NMR solvent like DMSO-d₆.

Table 1: Predicted ¹H NMR Data (Solvent: DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~12.0	br s	1H	N-H (amide)
~10.2	s	1H	-CHO
~8.5	s	1H	H-4
~7.8	d	1H	H-5
~7.0	dd	1H	H-6
~6.9	d	1H	H-8
~3.9	s	3H	-OCH ₃

Table 2: Predicted ¹³C NMR Data (Solvent: DMSO-d₆, 101 MHz)

Chemical Shift (δ , ppm)	Assignment
~190.5	C=O (aldehyde)
~162.0	C-7
~160.0	C=O (amide)
~145.0	C-4
~140.0	C-8a
~128.0	C-5
~120.0	C-3
~115.5	C-6
~114.0	C-4a
~101.0	C-8
~56.0	-OCH ₃

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3200-2800	Broad	N-H stretch (amide)
~2850, ~2750	Weak	C-H stretch (aldehyde)
~1690	Strong	C=O stretch (aldehyde)
~1650	Strong	C=O stretch (amide, quinolone)
~1610, ~1580	Medium	C=C stretch (aromatic)
~1240	Strong	C-O stretch (asymmetric, aryl ether)
~1030	Medium	C-O stretch (symmetric, aryl ether)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z Value	Relative Intensity	Assignment
203	High	[M] ⁺ (Molecular Ion)
175	Medium	[M - CO] ⁺
174	Medium	[M - CHO] ⁺
160	Low	[M - CHO - CH ₃] ⁺
146	Medium	[M - CO - NCH] ⁺ or [M - CHO - CO] ⁺

Experimental Protocols

Synthesis of 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde

The proposed synthesis involves a two-step process starting from 3-methoxyaniline. The first step is the formation of the 2-chloro-7-methoxyquinoline-3-carbaldehyde intermediate via a Vilsmeier-Haack reaction, followed by acidic hydrolysis to yield the final product.^[1]

Step 1: Synthesis of 2-Chloro-7-methoxyquinoline-3-carbaldehyde

- **Preparation of N-(3-methoxyphenyl)acetamide:** In a round-bottom flask, dissolve 3-methoxyaniline (1.0 eq) in glacial acetic acid. Add acetic anhydride (1.1 eq) dropwise while stirring in an ice bath. After the addition, allow the mixture to warm to room temperature and stir for 2 hours. Pour the reaction mixture into cold water to precipitate the product. Filter the solid, wash with water, and dry to obtain N-(3-methoxyphenyl)acetamide.
- **Vilsmeier-Haack Reaction:** In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, add N,N-dimethylformamide (DMF, 5.0 eq). Cool the flask to 0 °C in an ice-salt bath. Add phosphorus oxychloride (POCl₃, 4.0 eq) dropwise with vigorous stirring, maintaining the temperature below 10 °C. After the addition is complete, stir the resulting Vilsmeier reagent for 30 minutes at 0 °C.
- **Add solid N-(3-methoxyphenyl)acetamide (1.0 eq) portion-wise to the Vilsmeier reagent.** After the addition, heat the reaction mixture to 70-80 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC.
- **Work-up:** Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring. Neutralize the solution with a saturated sodium bicarbonate solution until the pH is ~7-8 to precipitate the crude product.
- **Purification:** Filter the solid, wash thoroughly with water, and dry. Recrystallize the crude product from ethanol or purify by column chromatography (silica gel, ethyl acetate/hexane gradient) to afford pure 2-chloro-7-methoxyquinoline-3-carbaldehyde.

Step 2: Hydrolysis to **2-Hydroxy-7-methoxyquinoline-3-carbaldehyde**^{[2][3]}

- **Reaction Setup:** In a round-bottom flask, suspend 2-chloro-7-methoxyquinoline-3-carbaldehyde (1.0 eq) in a mixture of glacial acetic acid and water (e.g., 70% aqueous acetic acid).

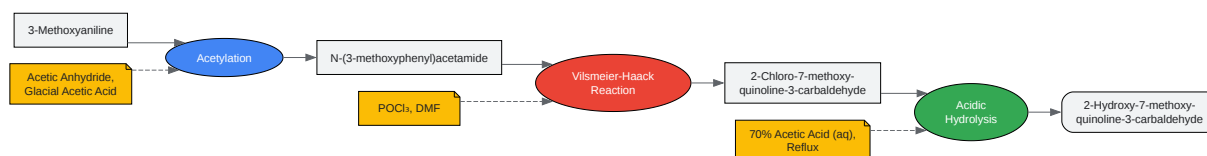
- Reaction Conditions: Heat the mixture to reflux (approximately 110-120 °C) for 8-12 hours. Monitor the disappearance of the starting material by TLC.
- Work-up: Cool the reaction mixture to room temperature. A precipitate should form. If not, slowly add cold water to induce precipitation.
- Purification: Filter the solid product, wash with cold water, and then with a small amount of cold ethanol to remove impurities. Dry the product under vacuum to yield **2-Hydroxy-7-methoxyquinoline-3-carbaldehyde** as a solid.

Spectroscopic Characterization Protocols

- NMR Spectroscopy: ^1H and ^{13}C NMR spectra should be recorded on a 400 or 500 MHz spectrometer. The sample should be dissolved in deuterated dimethyl sulfoxide (DMSO-d_6) or another suitable deuterated solvent. Chemical shifts should be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- IR Spectroscopy: The IR spectrum should be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory. The spectral data should be reported in wavenumbers (cm^{-1}).
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be performed using an Electron Ionization (EI) or Electrospray Ionization (ESI) source on a Time-of-Flight (TOF) or Orbitrap mass analyzer to confirm the molecular weight and elemental composition of the synthesized compound.

Visualized Experimental Workflow

The following diagram illustrates the proposed synthetic pathway for **2-Hydroxy-7-methoxyquinoline-3-carbaldehyde**.



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Caption: Synthetic workflow for **2-Hydroxy-7-methoxyquinoline-3-carbaldehyde**.

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- To cite this document: BenchChem. [spectroscopic data (NMR, IR, MS) of 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b010043#spectroscopic-data-nmr-ir-ms-of-2-hydroxy-7-methoxyquinoline-3-carbaldehyde]

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